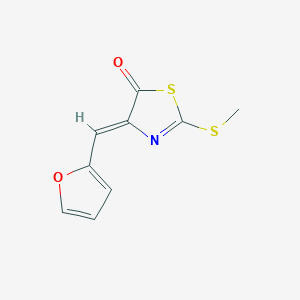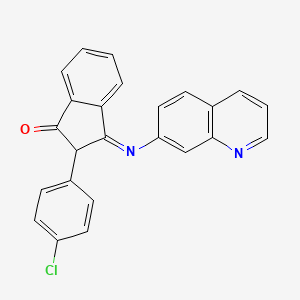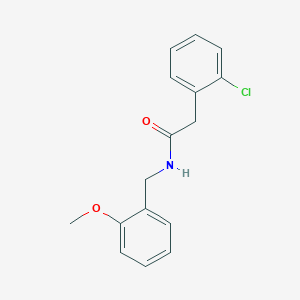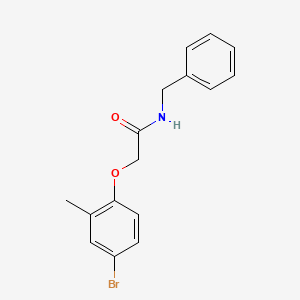
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as FMT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMT has been found to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in the target organism. In bacteria, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is believed to inhibit the synthesis of cell wall and protein synthesis, leading to cell death. In cancer cells, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is believed to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess several biochemical and physiological effects. In vitro studies have shown that 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one can inhibit the growth of cancer cells and bacteria, reduce oxidative stress, and induce apoptosis. In vivo studies have shown that 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one can reduce tumor growth and improve the survival rate of animals with cancer. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is also stable under normal laboratory conditions, making it easy to handle and store. However, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is the development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based drugs for the treatment of cancer and infectious diseases. Another direction is the development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based pesticides for the control of pests and diseases in agriculture. Further research is also needed to understand the mechanism of action of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential side effects. Additionally, the synthesis of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one analogs with improved properties, such as solubility and bioavailability, could lead to the development of more effective 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based drugs and pesticides.
Conclusion
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a heterocyclic compound that has shown promising biological activities, including antimicrobial, antioxidant, and anticancer properties. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. Further research is needed to fully understand the mechanism of action of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential applications in various fields. The development of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one-based drugs and pesticides could have significant implications for human health and the environment.
Métodos De Síntesis
The synthesis of 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 2-aminothiazole with furfural and methylthioacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is obtained in good yield and purity after purification by recrystallization.
Aplicaciones Científicas De Investigación
4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess antimicrobial properties against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also shown promising anticancer activity by inducing apoptosis in cancer cells. In agriculture, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess insecticidal and fungicidal properties, making it a potential candidate for the development of eco-friendly pesticides. In the food industry, 4-(2-furylmethylene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to possess antioxidant properties, making it a potential candidate for the preservation of food products.
Propiedades
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-13-9-10-7(8(11)14-9)5-6-3-2-4-12-6/h2-5H,1H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWHWVKQRRBLFF-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=CO2)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CO2)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)


![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)

![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B4887973.png)

![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4887999.png)
![4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4888010.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)